3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including bromophenyl, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of furan and thiophene groups through various coupling reactions. The final step often involves the formation of the amide bond under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3), are used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-iodophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The bromine atom in the bromophenyl group can participate in unique substitution reactions, and the presence of both furan and thiophene rings offers diverse possibilities for chemical modifications and interactions.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2S/c21-19-8-2-1-5-16(19)9-10-20(23)22(15-17-6-3-13-24-17)12-11-18-7-4-14-25-18/h1-8,13-14H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGHGGRTBYEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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